molecular formula C11H21NO4 B592183 tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate CAS No. 1174020-52-0

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B592183
CAS No.: 1174020-52-0
M. Wt: 231.292
InChI Key: WBAQNCJUTMXJTK-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS: 1174020-52-0) is a high-value chemical building block with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . This compound serves as a key synthetic intermediate, particularly in pharmaceutical research and development. Its structure features a seven-membered 1,4-oxazepane ring, a hydroxymethyl functional group, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile scaffold for the synthesis of more complex molecules . The Boc group is widely utilized in organic synthesis for its ability to protect amines under a variety of reaction conditions and its ease of removal under mild acidic conditions. The specific stereoisomer of this compound, (R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS: 911223-23-9), is recognized as a specified impurity of Brensocatib, underscoring its relevance in the quality control and analytical method development for Active Pharmaceutical Ingredients (APIs) . Researchers employ this compound during Abbreviated New Drug Application (ANDA) processes and commercial production for analytical method development and validation (AMV) . The compound should be stored sealed in a dry environment, at 2-8°C or at room temperature, according to the specific form . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-9(7-12)8-13/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAQNCJUTMXJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20712335
Record name tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174020-52-0
Record name tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

Key parameters include:

  • Catalyst : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations of 0.1–1.0 M.

  • Solvent : Methanol or ethanol, chosen for their polarity and ability to stabilize ionic intermediates.

  • Temperature : 60–80°C to balance reaction rate and byproduct minimization.

The reaction proceeds via imine formation followed by intramolecular nucleophilic attack, yielding the oxazepane core. Subsequent hydrolysis of intermediate esters under basic conditions introduces the hydroxymethyl group. Typical yields range from 45% to 65%, with purity dependent on chromatographic separation.

Enzymatic Lactamization Using Immobilized Lipases

Building on innovations in biocatalysis, lipase-catalyzed lactamization has emerged as a stereoselective alternative. This method, adapted from the synthesis of related oxazepane carboxylates, employs immobilized enzymes in flow reactors to enhance efficiency.

SpinChem® Rotating Bed Reactor Technology

  • Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.

  • Substrate : Amino diester precursors (e.g., methyl (2R)-glycidate derivatives).

  • Conditions : Continuous flow at 25–37°C, pH 7.0–8.0, with self-filtration avoiding enzyme leaching.

This technology achieves 61% yield for seven-membered lactams, significantly reducing polymeric byproducts compared to batch methods. The tert-butyl group is introduced via Boc protection post-cyclization, followed by borane reduction to install the hydroxymethyl moiety.

Solid-Phase Synthesis with Polymer-Supported Homoserine

Adapting protocols from chiral 1,4-oxazepane-5-carboxylic acid synthesis, Wang resin-bound Fmoc-homoserine serves as a scaffold for iterative functionalization.

Stepwise Functionalization

  • Immobilization : Fmoc-HSe(TBDMS)-OH is attached to Wang resin via standard carbodiimide coupling.

  • Nitrobenzenesulfonylation : Reaction with 4-nitrobenzenesulfonyl chloride introduces a sulfonamide protective group.

  • Alkylation : Treatment with 2-bromoacetophenones installs the hydroxymethyl precursor.

  • Cleavage and Cyclization : Trifluoroacetic acid (TFA) mediates resin cleavage and simultaneous lactonization, yielding the oxazepane ring.

Diastereomeric ratios (dr) vary from 1:1 to 3:1, depending on the bromoacetophenone substituent. Catalytic hydrogenation of nitro groups improves separability, with final yields of 30–50% after HPLC purification.

Ring-Expansion of Oxazolidine Intermediates

A less conventional route involves expanding five-membered oxazolidines to seven-membered oxazepanes. This method, though underutilized, offers strategic advantages in stereochemical control.

Mechanism and Conditions

  • Starting Material : 2-Hydroxymethyl-1,3-oxazolidine derivatives.

  • Reagent : Trimethylaluminum (AlMe₃) or boron trifluoride etherate (BF₃·OEt₂).

  • Outcome : Coordination of the Lewis acid to the oxazolidine oxygen induces ring-opening, followed by recombination to form the larger ring.

Yields remain modest (25–40%), but this approach avoids harsh acidic conditions, preserving acid-sensitive functional groups.

Flow Chemistry-Enabled Continuous Synthesis

Modern flow reactors enable precise control over reaction parameters, particularly for exothermic or rapid cyclizations. A representative protocol involves:

Microreactor Setup

  • Precursor : tert-Butyl 4-(2-hydroxyethylamino)butanoate.

  • Reagent : Thionyl chloride (SOCl₂) in dichloromethane (DCM).

  • Residence Time : 2–5 minutes at 0°C.

The continuous process achieves 70% conversion with minimal dimerization, underscoring the utility of flow systems in scaling oxazepane syntheses.

Comparative Analysis of Methodologies

Method Yield Key Advantage Limitation
Acid-Catalyzed Cyclization45–65%Simplicity, low costModerate stereocontrol
Enzymatic Lactamization61%High stereoselectivity, green chemistrySpecialized equipment required
Solid-Phase Synthesis30–50%Amenable to combinatorial librariesHigh resin cost, multi-step workflow
Ring-Expansion25–40%Preserves acid-sensitive groupsLow yields, limited substrate scope
Flow Chemistry70%Scalability, rapid optimizationInitial setup complexity

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The oxazepane ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of tert-Butyl 2-(carboxymethyl)-1,4-oxazepane-4-carboxylate.

    Reduction: Formation of tert-Butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate.

    Substitution: Formation of various substituted oxazepane derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxymethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxamide: Similar structure but with an amide group instead of a carboxylate group.

    This compound: Similar structure but with different substituents on the oxazepane ring.

Uniqueness: The presence of the tert-butyl group and the specific arrangement of functional groups in this compound confer unique chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS No. 1174020-52-0) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the oxazepane class of heterocycles, which are known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C11H21NO4
  • Molecular Weight : 231.29 g/mol
  • CAS Number : 1174020-52-0

This compound features a tert-butyl group and a hydroxymethyl group attached to a 1,4-oxazepane ring, which contributes to its unique chemical properties and biological activities.

Research indicates that compounds in the oxazepane class often interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The specific mechanism of action for this compound is still under investigation; however, preliminary studies suggest it may act as an inhibitor of certain enzymes or modulate receptor activity, potentially influencing processes such as inflammation or cell signaling.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance:

  • Study Findings : In vitro tests demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Anticancer Potential

There is emerging evidence supporting the anticancer properties of this compound:

  • Cell Line Studies : In studies involving human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), this compound demonstrated dose-dependent cytotoxicity with IC50 values in the micromolar range (approximately 15–30 µM). The compound appears to induce apoptosis in these cells through the activation of intrinsic pathways.

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Mycobacterium tuberculosis. The study reported that the compound showed synergistic effects when combined with standard antitubercular drugs, enhancing their efficacy and reducing the required dosages.

Case Study 2: Cancer Cell Apoptosis

In another study focusing on cancer therapy, researchers evaluated the effects of this compound on apoptosis in MCF-7 cells. The results indicated that treatment with this compound led to increased levels of pro-apoptotic markers (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), confirming its role in promoting cell death in cancer cells.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialMIC: 10–50 µg/mL against bacteria[Research Study A]
AnticancerIC50: 15–30 µM in cancer cell lines[Research Study B]
Synergy with AntibioticsEnhanced efficacy against M. tuberculosis[Case Study 1]
Induction of ApoptosisIncreased Bax/Bcl-2 ratio[Case Study 2]

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate?

The synthesis typically involves carbamate protection and cyclization strategies. For example, hydrazine derivatives can be synthesized by reacting intermediates (e.g., L-serine derivatives) with aldehydes in ethanol under reflux (80°C, 4 hours), followed by purification via cold ethanol washing . Modifications may include adjusting solvent systems (e.g., THF or acetonitrile) to optimize cyclization efficiency .

Q. How is the compound characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the structure. Key signals include:

  • ¹H NMR : Peaks for the tert-butyl group (~1.4 ppm), hydroxymethyl protons (~3.6–4.0 ppm), and oxazepane ring protons (3.0–4.2 ppm) .
  • ¹³C NMR : Carbamate carbonyl (~155 ppm) and oxazepane ring carbons (~60–80 ppm) . Infrared (IR) spectroscopy identifies functional groups, such as hydroxyl (~3300 cm⁻¹) and carbonyl (~1700 cm⁻¹) stretches .

Q. What purification techniques are recommended for this compound?

Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (cold ethanol) are standard methods. Purity (>95%) is confirmed via HPLC with UV detection at 210–220 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance cyclization kinetics compared to ethanol .
  • Temperature Control : Maintaining 80°C during aldehyde condensation prevents side reactions .
  • Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate ring formation but require careful quenching to avoid decomposition .

Q. What analytical techniques resolve structural ambiguities in this compound?

  • X-ray Crystallography : SHELX software refines crystal structures, confirming stereochemistry and ring conformation .
  • Mass Spectrometry (HRMS) : Exact mass measurements (e.g., ESI-TOF) validate molecular formula (C₁₁H₂₁NO₄) and detect impurities .
  • Dynamic NMR : Assesses conformational flexibility of the oxazepane ring in solution .

Q. How do structural modifications influence biological activity?

  • Hydroxymethyl Position : Substitution at C2 (vs. C6 in analogs like tert-butyl 6-amino-1,4-oxazepane-4-carboxylate) impacts hydrogen bonding with biological targets .
  • Carbamate Protection : The tert-butyl group enhances stability in physiological conditions, as seen in related antiviral and antitumor compounds .

Q. What strategies mitigate instability during storage?

  • Temperature : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the carbamate group .
  • Desiccants : Use silica gel to minimize moisture-induced degradation .

Methodological Considerations

  • Contradictions in Data : Discrepancies in melting points (e.g., 138°C vs. 182°C for analogs) highlight the need for rigorous recrystallization protocols .
  • Stereochemical Control : Chiral HPLC or enzymatic resolution ensures enantiopurity, critical for pharmacological studies .

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